molecular formula C24H24ClN5O2S2 B15172521 N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide

N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide

Cat. No.: B15172521
M. Wt: 514.1 g/mol
InChI Key: VWDKZWYMTJMACB-UHFFFAOYSA-N
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Description

This compound is a highly complex heterocyclic molecule featuring a tricyclic core system with fused oxa (oxygen), thia (sulfur), and diaza (nitrogen) heteroatoms. Its structure includes a 3,5-dimethylpyrazole substituent and a 3-chlorophenylacetamide moiety linked via a sulfanyl (S–) bridge. The aromatic pyrazole and benzene rings contribute to its stability through π-electron conjugation, a hallmark of aromatic systems . The presence of electron-withdrawing groups (e.g., chlorine) and bulky substituents (e.g., dimethyl groups) likely influences its solubility, reactivity, and intermolecular interactions. Such hybrid architectures are common in pharmaceutical candidates, where aromaticity enhances metabolic stability and heteroatoms enable targeted binding .

Properties

Molecular Formula

C24H24ClN5O2S2

Molecular Weight

514.1 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H24ClN5O2S2/c1-13-8-14(2)30(29-13)23-27-21(33-12-19(31)26-16-7-5-6-15(25)9-16)20-17-10-24(3,4)32-11-18(17)34-22(20)28-23/h5-9H,10-12H2,1-4H3,(H,26,31)

InChI Key

VWDKZWYMTJMACB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=N2)SCC(=O)NC5=CC(=CC=C5)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide: has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues share core heterocyclic frameworks but differ in substituents and bridging groups. Below is a comparative analysis:

Compound Key Structural Features Molecular Weight (g/mol) Bioactivity (Hypothesized) Solubility
Target Compound 11-oxa-8-thia-4,6-diazatricyclo core; 3-chlorophenylacetamide; dimethylpyrazole sulfanyl ~550 (estimated) Kinase inhibition, antimicrobial potential Low (lipophilic substituents)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole core; trifluoromethyl; carbaldehyde ~310 Antifungal, anti-inflammatory Moderate (polar aldehyde group)
N-(4-fluorophenyl)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 1,3,4-thiadiazole core; fluorophenylacetamide ~375 Anticancer (topoisomerase inhibition) Low (high lipophilicity)

Key Findings:

Aromaticity and Stability: The target compound’s tricyclic aromatic system enhances stability compared to monocyclic analogues (e.g., pyrazole derivatives in ) .

Substituent Effects :

  • Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound may enhance hydrophobic binding compared to 4-fluorophenyl analogues, but with reduced electron-withdrawing effects .
  • Sulfanyl Bridges : The thioether linkage in the target compound and its analogues improves resistance to enzymatic cleavage compared to ester or amine linkages.

Bioactivity Trends: Pyrazole-containing compounds (e.g., ) often exhibit antimicrobial activity due to hydrogen-bonding interactions with microbial enzymes .

Physicochemical Properties

  • Solubility : The target compound’s low solubility aligns with its high molecular weight and lipophilic substituents (e.g., dimethylpyrazole, chlorophenyl). Carbaldehyde-containing analogues () show improved solubility due to polar groups.
  • Metabolic Stability : Sulfanyl and aromatic systems in the target compound may reduce oxidative metabolism compared to aldehyde or ester-containing analogues .

Biological Activity

N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H24ClN5O2S2C_{24}H_{24}ClN_5O_2S_2 with a molecular weight of 514.1 g/mol. Its unique structure features multiple functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC24H24ClN5O2S2
Molecular Weight514.1 g/mol
IUPAC NameN-(3-chlorophenyl)-2-[...
InChIInChI=1S/C24H24ClN5O2S2/...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may modulate the activity of enzymes or receptors involved in various biological pathways.

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar pyrazole compounds can inhibit tumor growth by targeting specific oncogenic pathways such as BRAF(V600E) and EGFR . The compound under review may exhibit analogous effects due to structural similarities.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may possess significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects in vitro. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to N-(3-chlorophenyl)-2-[...]. Below are key findings from recent research:

  • Anticancer Efficacy : A study demonstrated that a related pyrazole derivative exhibited cytostatic effects against pancreatic cancer cell lines (DAN-G), indicating potential for further development in cancer therapeutics .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various pyrazole derivatives against standard bacterial strains such as E. coli and S. aureus, revealing MIC values ranging from 31.25 to 62.5 µg/mL .
  • Mechanistic Insights : Research indicated that these compounds may act through the inhibition of specific kinases involved in cell proliferation and survival pathways, thus providing a mechanistic basis for their anticancer activity .

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